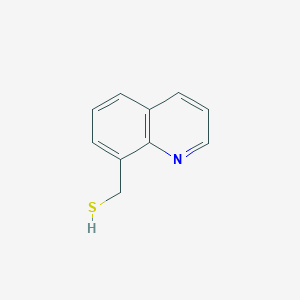

8-Quinolinemethanethiol

描述

Contextualization within Quinoline (B57606) Chemistry and Thiol Derivatives

The quinoline framework, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry. numberanalytics.comnih.gov It is often described as a "privileged scaffold" because its derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.govorientjchem.orgbenthamscience.com The versatility of the quinoline structure allows for extensive chemical modification, enabling the synthesis of novel compounds with tailored pharmacological profiles. orientjchem.org

Thiols, the sulfur analogs of alcohols, are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org This functional group imparts significant reactivity, making thiol derivatives valuable in organic synthesis. organic-chemistry.org The introduction of a thiol group into biologically active molecules is a strategy employed to enhance their properties or to facilitate conjugation, for instance, with gold nanoparticles for drug delivery systems. nih.govnih.govresearchgate.net The combination of the proven quinoline scaffold with the reactive thiol group in Quinoline-8-thiol results in a molecule with unique and compelling chemical properties.

Nomenclature and Structural Representation of 8-Quinolinemethanethiol (Quinoline-8-thiol, 8-Mercaptoquinoline)

The nomenclature of the primary compound of interest, Quinoline-8-thiol, is well-defined. Its preferred IUPAC name is Quinoline-8-thiol . nih.govwikipedia.org It is widely known by its common synonyms, 8-Mercaptoquinoline (B1208045) and Thiooxine. wikipedia.orgcas.orgcymitquimica.com

Structural Representation:

Quinoline-8-thiol: The structure consists of a quinoline ring with a thiol (-SH) group directly bonded to the carbon at position 8. Its chemical formula is C₉H₇NS. nih.govwikipedia.org

This compound: This name denotes a different structure where a methylene (B1212753) (-CH2-) spacer connects the quinoline ring at position 8 to the thiol group. Its chemical formula is C₁₀H₉NS. nist.gov

This distinction is critical for accurate chemical identification and research. This article proceeds with the focus on Quinoline-8-thiol (8-Mercaptoquinoline) as per the contextual synonyms.

Interactive Data Table: Identifiers for Quinoline-8-thiol

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | quinoline-8-thiol | nih.govwikipedia.org |

| CAS Number | 491-33-8 | nih.govwikipedia.orgcas.org |

| PubChem CID | 96028 | nih.gov |

| Synonyms | 8-Mercaptoquinoline, 8-Quinolinethiol, Thiooxine | wikipedia.orgcas.orgcymitquimica.com |

| Molecular Formula | C₉H₇NS | nih.govcas.org |

Interactive Data Table: Physical and Chemical Properties of Quinoline-8-thiol

| Property | Value | Source |

|---|---|---|

| Molar Mass | 161.23 g/mol | nih.govwikipedia.org |

| Appearance | Colorless crystalline powder; can also appear as a dark blue liquid when its crystal water is lost. | wikipedia.orgchembk.com |

| Melting Point | 58.5 °C (dihydrate form melts at 58-59 °C) | wikipedia.orgcas.orgchembk.com |

| Boiling Point | 296 °C | wikipedia.orgcas.org |

| Solubility | Insoluble in water, soluble in ethanol, acetone, and inorganic acid/alkali solutions. | chembk.com |

Historical Overview of Quinoline Scaffold Investigations in Chemical Sciences

The investigation of the quinoline scaffold has a rich history dating back to the 19th century. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgnoveltyjournals.comnih.gov Its name originates from "quinine," a naturally occurring quinoline alkaloid from the cinchona tree, which was the primary treatment for malaria for centuries. numberanalytics.com

This historical connection to medicine cemented the importance of the quinoline scaffold in drug discovery. numberanalytics.comrsc.org Throughout the 20th century, extensive research led to the development of numerous synthetic quinoline-based drugs, most notably antimalarials like chloroquine (B1663885) and primaquine. rsc.org Various named reactions, such as the Skraup, Friedländer, and Doebner-von Miller syntheses, were developed to construct the quinoline ring system, facilitating broad exploration of its derivatives. nih.goviipseries.org In recent decades, research has expanded dramatically, with quinoline derivatives being investigated for a wide range of therapeutic applications, including as anticancer, antibacterial, and neuroprotective agents, underscoring the enduring relevance of this chemical scaffold. nih.govrsc.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

quinolin-8-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINMYCNANOBBTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CS)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Quinolinemethanethiol and Its Precursors

Direct Synthesis Routes to 8-Mercaptoquinoline (B1208045)

8-Mercaptoquinoline, also known as quinoline-8-thiol, is a pivotal intermediate in the synthesis of 8-quinolinemethanethiol. wikipedia.org The primary route to this compound involves the sulfonation of quinoline (B57606), followed by reduction.

Reaction of Quinoline with Chlorosulfuric Acid to form Quinoline-8-sulfonyl Chloride

A direct and efficient method for the synthesis of quinoline-8-sulfonyl chloride involves the reaction of quinoline with chlorosulfuric acid. publish.csiro.au This one-step process replaces a more traditional two-step method that first prepares quinoline-8-sulfonic acid. publish.csiro.au

In a typical procedure, redistilled quinoline is added dropwise to chlorosulfuric acid at a controlled temperature of 140°C (±5°C). publish.csiro.au Maintaining this temperature is crucial, as deviations can lead to lower yields and a less pure product. publish.csiro.au The reaction mixture is heated for an extended period, after which it is cooled and carefully poured into crushed ice. publish.csiro.au Neutralization with sodium carbonate is followed by extraction with ether. publish.csiro.au The resulting quinoline-8-sulfonyl chloride is a white crystalline solid. publish.csiro.au However, it is noted to be unstable and not suitable for long-term storage. publish.csiro.au

An alternative approach involves reacting quinoline with chlorosulfuric acid until the quinoline is substantially consumed, yielding a mixture of sulfonated and chlorosulfonated quinoline. This mixture is then treated with thionyl chloride to produce quinoline-8-sulfonyl chloride. google.com The reaction temperature for the initial step is maintained between 100-160°C, and the subsequent reaction with thionyl chloride occurs at 50°C or higher. google.com

Reaction Conditions for Quinoline-8-sulfonyl Chloride Synthesis

| Reactants | Reagents | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline | Chlorosulfuric Acid | 140°C (±5°C) | 39 hours | 24% | publish.csiro.au |

Conversion of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline via Triphenylphosphine (B44618)

The conversion of quinoline-8-sulfonyl chloride to 8-mercaptoquinoline can be achieved through reduction. One documented method utilizes triphenylphosphine in toluene (B28343) to facilitate this transformation. wikipedia.org Another established method involves the reduction of quinoline-8-sulfonyl chloride to the corresponding mercaptan in a single step, which is considered an improvement over older, multi-step procedures. cdnsciencepub.com

Exploration of Analogous Quinoline Functionalization Strategies Relevant to Thiol Introduction

The functionalization of the quinoline ring is a broad area of research, with various strategies that could be adapted for the introduction of a thiol group. While direct C-H sulfuration is a developing field, other methods focus on the conversion of pre-functionalized quinolines.

One such strategy involves the diazotization of 8-aminoquinoline (B160924). The resulting diazonium salt can then react with a mercaptan-forming reagent, such as thiourea (B124793), to yield 8-mercaptoquinoline. google.com The process involves treating the diazonium solution with a warm aqueous solution of thiourea until the evolution of nitrogen ceases. google.com The final product can be isolated through extraction or by conversion to the disulfide followed by reduction. google.com

Another approach starts from haloquinolines. The reaction of haloquinolines with sodium methanethiolate (B1210775) can lead to the formation of methylthioazines, which can then be S-demethylated to produce the corresponding thiolates. researchgate.net These thiolates can be further converted to the desired thiol.

The synthesis of various substituted quinoline sulfonamides and sulfonates has also been explored, often starting from quinoline-8-sulfonyl chloride. heteroletters.org These reactions highlight the reactivity of the sulfonyl chloride group and its potential for conversion to other sulfur-containing functionalities.

Coordination Chemistry of 8 Quinolinemethanethiol As a Ligand

Spectroscopic Investigations of 8-Quinolinemethanethiol Metal Complexes

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of this compound and its coordination compounds. The absorption of UV-Vis radiation by these molecules promotes electrons from lower energy molecular orbitals to higher energy ones, providing valuable information about the nature of the electronic transitions involved.

In coordination complexes of this compound and its derivatives, the observed absorption bands are typically assigned to one of two main types of electronic transitions:

d-d Transitions: These transitions involve the excitation of electrons between d-orbitals of the central metal ion that have been split by the ligand field. They are characteristically weak in intensity. The energy and number of d-d transitions are dependent on the geometry of the complex and the nature of the metal ion.

Charge Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. There are two types of charge transfer transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

The UV-Vis spectra of complexes involving ligands similar to this compound, such as 8-hydroxyquinoline (B1678124), show absorption bands corresponding to both n→π* and π→π* transitions. The solvent can also influence the position of these absorption bands, with shifts to shorter wavelengths (hypsochromic or blue shifts) or longer wavelengths (bathochromic or red shifts) being observed in different solvents. For instance, in a study of 8-hydroxyquinoline and its metal complexes, bathochromic shifts were observed with increasing solvent polarity.

The formation of a complex between a ligand and a metal ion can be monitored using UV-Vis spectroscopy. For example, the complexation of 8-hydroxyquinoline with a Pb2+ ion was confirmed by changes in the UV-Visible spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its coordination compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a ligand like this compound will exhibit a series of signals corresponding to the different protons in the quinoline (B57606) ring and the methanethiol (B179389) group. The chemical shift (δ) of each signal is influenced by the electron density around the proton. Upon coordination to a metal ion, changes in the chemical shifts of the ligand's protons are expected. These changes can provide insights into the binding mode of the ligand. For example, in a study of a Rh(III) complex of a 5-nitro-8-hydroxyquinoline-proline hybrid, the ¹H NMR spectra confirmed complex formation across a wide pH range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms in the this compound ligand will be affected by coordination to a metal center. This can be a powerful method to confirm the coordination of the ligand and to study the electronic effects of the metal on the ligand. The ¹³C NMR chemical shifts for various quinoline derivatives have been reported, which can serve as a reference for analyzing the spectra of this compound complexes.

For instance, in the characterization of a novel polymerizable 8-hydroxyquinoline aluminum (Alq3) complex monomer, ¹H NMR was used to confirm the structure of the synthesized compound.

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is widely employed in the characterization of this compound and its coordination compounds to confirm their molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is particularly useful for confirming the formation of a new coordination compound.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique can be used to analyze volatile and thermally stable this compound complexes. The fragmentation patterns observed in the mass spectrum are often characteristic of the compound and can be used for its identification.

The fragmentation of a molecular ion in a mass spectrometer can occur through various pathways, often initiated by the loss of an electron to form a radical cation (M+•). This molecular ion can then undergo further fragmentation to produce a series of smaller charged fragments. The analysis of these fragmentation patterns can provide valuable structural information. For example, the loss of specific neutral fragments can indicate the presence of certain functional groups.

In the context of this compound complexes, mass spectrometry can be used to:

Confirm the molecular weight of the complex.

Determine the stoichiometry of the metal-ligand complex.

Identify the presence of coordinated solvent molecules.

Elucidate the structure of the complex by analyzing its fragmentation pattern.

For example, in the study of Cu(II) and Zn(II) complexes of new 8-hydroxyquinoline Schiff bases, electrospray ionization mass spectrometry (ESI-MS) was used to identify the mass of the complex ions.

Structural Elucidation of this compound Coordination Compounds

Single Crystal X-ray Diffraction Studies

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is then used to construct an electron density map of the crystal, from which the positions of the individual atoms can be determined.

Studies on related quinoline-based ligands and their metal complexes have demonstrated the power of this technique. For instance, single-crystal X-ray diffraction has been used to determine the structures of complexes of 2,6-bis(8-quinolinylthiomethyl)pyridine with various transition metals, revealing mononuclear and dinuclear structures. In another example, the crystal structure of bis(2-methyl-8-quinolinethiolato)mercury was elucidated, showing a distorted tetrahedral coordination around the mercury atom.

The data obtained from single crystal X-ray diffraction studies, such as unit cell parameters, space group, and atomic coordinates, are typically deposited in crystallographic databases for public access.

Analysis of Intermolecular and Intramolecular Interactions within Crystal Lattices

The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. Understanding these intermolecular and intramolecular interactions is crucial for rationalizing the packing of molecules in the solid state and for understanding the physical properties of the material.

Intermolecular Interactions: These are the forces that exist between adjacent molecules in the crystal lattice. Common types of intermolecular interactions include:

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom.

π-π Stacking: An attractive interaction between the π-electron clouds of aromatic rings.

van der Waals Forces: Weak, non-specific attractive forces that arise from temporary fluctuations in electron distribution.

The analysis of these interactions can be performed by examining the distances and angles between atoms in the crystal structure obtained from X-ray diffraction. For example, in the crystal structure of a copper(II) acetylacetonate complex, π-stacking interactions were observed between the pseudosix-membered rings.

Intramolecular Interactions: These are interactions that occur within a single molecule. In the context of this compound coordination compounds, this can include:

Chelation: The formation of a ring structure by the coordination of a bidentate or polydentate ligand to a central metal ion. This compound can act as a bidentate ligand, coordinating through both the nitrogen of the quinoline ring and the sulfur of the thiol group.

Hydrogen Bonding: Intramolecular hydrogen bonds can also occur, influencing the conformation of the molecule.

The study of these interactions provides a deeper understanding of the factors that control the self-assembly of molecules into well-ordered crystalline structures.

Theoretical and Computational Chemistry of 8 Quinolinemethanethiol

Molecular Dynamics Simulations (Potential Research Direction)

Molecular dynamics (MD) simulations represent a compelling, yet largely unexplored, avenue for investigating the dynamic behavior of 8-Quinolinemethanethiol in various chemical environments. Such simulations could provide invaluable insights into the conformational landscape, intermolecular interactions, and solvent effects that govern the macroscopic properties of this compound. The application of MD simulations to quinoline (B57606) derivatives has demonstrated success in understanding their interactions with biological targets, and similar methodologies could be adapted for this compound. nih.govmdpi.com

A primary consideration for conducting MD simulations is the selection or development of an accurate force field. nih.gov Standard force fields such as GAFF (General Amber Force Field), CHARMM, and OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) could serve as a starting point. However, given the unique electronic and structural features imparted by the thiol group and the quinoline ring, re-parameterization of certain dihedral angles and partial atomic charges may be necessary to accurately model the molecule's behavior. researchgate.netresearchgate.net This process would typically involve fitting parameters to high-level quantum mechanical calculations.

Potential research directions for MD simulations of this compound could include:

Conformational Analysis: MD simulations can explore the accessible conformational space of the methanethiol (B179389) side chain relative to the quinoline ring. This would involve analyzing the torsional profiles and identifying the most stable conformers in different environments, which is crucial for understanding its reactivity and interaction with other molecules.

Behavior at Interfaces: A particularly interesting area of research would be the simulation of this compound at interfaces, such as a water-air interface or on the surface of metallic nanoparticles (e.g., gold). The thiol group is known to have a strong affinity for gold surfaces, and MD simulations could elucidate the binding modes, orientation, and self-assembly behavior of this compound on such surfaces. researchgate.net

Interaction with Biomolecules: Following the precedent set by other quinoline derivatives, MD simulations could be employed to study the interaction of this compound with biological macromolecules, such as proteins or DNA. nih.govmdpi.com These studies would be instrumental in predicting potential binding sites, binding affinities, and the key intermolecular interactions driving complex formation.

The insights gained from such molecular dynamics simulations would be highly valuable for a wide range of applications, from materials science to medicinal chemistry. The predictive power of these computational experiments can guide future experimental work and accelerate the discovery of novel applications for this compound and its derivatives.

Advanced Applications of 8 Quinolinemethanethiol in Materials Science and Catalysis

Catalytic Applications of 8-Quinolinemethanethiol and its Complexes

The unique structural features of this compound, combining a quinoline (B57606) moiety with a reactive thiol group, make it a versatile ligand for the development of novel catalysts. Its complexes have shown promise in a range of catalytic transformations.

While direct applications of this compound in large-scale industrial catalysis are still emerging, research into related quinoline-based ligands and thiol-containing complexes provides a strong indication of its potential. In homogeneous catalysis , where the catalyst is in the same phase as the reactants, nickel complexes with quinoline-based ligands have been effective in cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The electronic properties of the quinoline ring and the coordinating ability of the thiol group in this compound can be strategically manipulated to fine-tune the catalytic activity and selectivity of metal centers. For instance, tungsten-based complexes have been used for the homogeneous hydrogenation of quinolines. jku.at

In the realm of heterogeneous catalysis , where the catalyst is in a different phase from the reactants, quinoline synthesis itself is often facilitated by solid acid catalysts like zeolites. rsc.org While this compound is more likely to be a component of the catalyst rather than the substrate in this context, this highlights the importance of quinoline chemistry in catalytic processes. The thiol group offers a convenient anchor for immobilizing catalytic complexes onto solid supports, paving the way for recyclable and more sustainable heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous systems.

| Catalysis Type | Potential Role of this compound | Related Research Findings |

| Homogeneous | As a ligand to tune the electronic and steric properties of metal catalysts for reactions like cross-coupling and hydrogenation. | Nickel complexes with quinoline-based ligands are active in cross-coupling of arylzinc reagents and aryl chlorides. researchgate.net Tungsten complexes catalyze the hydrogenation of quinolines. jku.at |

| Heterogeneous | As a ligand in complexes that can be immobilized on solid supports, creating recyclable catalysts. | Zeolite-based catalysts are used for the synthesis of quinoline compounds. rsc.org The use of heterogeneous catalysts is advantageous for catalyst recovery and reuse. mdpi.commdpi.com |

A significant area of application for this compound is in photocatalytic hydrogen evolution. Nickel quinolinethiolate complexes, specifically [Ni(Hqt)2(4, 4′-Z-2, 2′-bpy)] (where Hqt = 8-quinolinethiol), have been successfully employed as catalysts in a three-component system for generating hydrogen from water under visible light irradiation. researchgate.net This system utilizes a photosensitizer (xanthene dyes) to absorb light and a sacrificial electron donor (triethylamine) to provide the necessary electrons.

Under optimal conditions, these nickel quinolinethiolate complexes have demonstrated high efficiency, achieving impressive turnover numbers (TONs), which indicate the number of moles of hydrogen produced per mole of catalyst. researchgate.net This research showcases the potential of earth-abundant metals like nickel in combination with tailored organic ligands like this compound to replace precious metal catalysts (e.g., platinum) in renewable energy technologies. researchgate.net The performance of these systems is influenced by factors such as the concentration of the catalyst, the photosensitizer, and the pH of the solution. researchgate.net

| Catalyst | Photosensitizer | Sacrificial Donor | Key Finding |

| [Ni(Hqt)2(bpy)] | Fluorescein | Triethylamine (TEA) | Achieved a turnover number of 5923 for H2 evolution after 8 hours of irradiation. researchgate.net |

| [Ni(Hqt)2(Me2-bpy)] | Fluorescein | Triethylamine (TEA) | Achieved a higher turnover number of 7634 under similar conditions, indicating electronic tuning of the catalyst's performance. researchgate.net |

Understanding the mechanism of a catalytic cycle is crucial for optimizing catalyst performance. For nickel-catalyzed reactions involving quinoline derivatives, the catalytic cycle often involves changes in the oxidation state of the nickel center. nih.gov In the context of photocatalytic hydrogen evolution with nickel quinolinethiolate complexes, the proposed mechanism involves the photosensitizer absorbing light and transferring an electron to the nickel complex. researchgate.net This reduced nickel species then participates in the reduction of protons from water to generate hydrogen gas.

Cyclic voltammetry and fluorescence spectroscopy are key techniques used to probe these mechanisms. researchgate.net For instance, the quenching of the photosensitizer's fluorescence in the presence of the nickel complex provides evidence for the electron transfer step. researchgate.net In related nickel thiolate and pyridinethiolate systems for hydrogen production, the catalytic cycle is often described by a CECE mechanism, involving a sequence of chemical (protonation) and electrochemical (reduction) steps. nih.govmdpi.com A key intermediate in these cycles is often a nickel-hydride species, which is crucial for the formation of the H-H bond. nih.gov The ability of the quinoline ligand to participate in proton and electron transfer processes is thought to be a key factor in the catalytic efficiency.

Integration into Novel Materials and Functional Systems

The unique photophysical and electronic properties of the quinoline scaffold, particularly when functionalized with a thiol group, make this compound an attractive building block for advanced materials.

8-Hydroxyquinoline (B1678124) is a well-established and highly effective fluorescent chemosensor for a variety of metal ions. rroij.comsci-hub.se Its ability to form stable complexes with metal ions often leads to a significant change in its fluorescence properties, allowing for the sensitive and selective detection of these ions. rroij.com This phenomenon is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an increase in fluorescence intensity.

Drawing a parallel, this compound is also expected to be a promising candidate for the development of fluorescent chemosensors. The thiol group, like the hydroxyl group in 8-hydroxyquinoline, can act as a binding site for metal ions. The "soft" nature of the sulfur atom in the thiol group suggests a particular affinity for soft metal ions such as mercury(II), silver(I), and copper(II). researchgate.net The sensing mechanism could involve fluorescence quenching through photoinduced electron transfer (PET) from the sulfur to the excited quinoline fluorophore, which would be disrupted upon metal ion binding, leading to a "turn-on" fluorescence response. Alternatively, coordination with a metal ion could lead to fluorescence quenching. Quinoline-based fluorescent sensors are valued for their potential in detecting metal ions in biological and environmental samples. nih.govresearchgate.net

| Compound Family | Typical Target Ions | Common Sensing Mechanism |

| 8-Hydroxyquinoline Derivatives | Zn²⁺, Al³⁺, and other transition metals rroij.comsci-hub.se | Chelation-Enhanced Fluorescence (CHEF) rroij.com |

| Thiol-based Sensors | Hg²⁺, Ag⁺, Cu²⁺ researchgate.net | Photoinduced Electron Transfer (PET) researchgate.net |

| This compound (Projected) | Soft metal ions (e.g., Hg²⁺, Ag⁺) | Potentially PET or CHEF |

Tris(8-hydroxyquinolinato)aluminum(III) (Alq3) is a canonical material in the field of organic light-emitting diodes (OLEDs), where it is widely used as an electron-transporting and emissive layer. rroij.com The success of Alq3 stems from its excellent thermal stability, good electron mobility, and efficient green electroluminescence. rroij.com The performance of OLEDs can be tuned by modifying the chemical structure of the 8-hydroxyquinoline ligand. mdpi.comresearchgate.netresearchgate.net

Role as Corrosion Inhibitors (Drawing parallels with 8-hydroxyquinoline)

This compound has demonstrated significant promise as a corrosion inhibitor, particularly for protecting metals like mild steel and copper in acidic environments. Its effectiveness stems from its molecular structure, which facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents. This characteristic invites a direct comparison with the well-established corrosion inhibitor, 8-hydroxyquinoline, due to their shared quinoline framework.

The primary mechanism of corrosion inhibition for both this compound and 8-hydroxyquinoline involves the formation of a protective film on the metal surface. This film isolates the metal from the aggressive medium. The quinoline ring, with its nitrogen heteroatom and π-electrons, plays a crucial role in the adsorption process. For this compound, the thiol group (-SH) provides an additional active site for strong chemical bonding with the metal surface. Similarly, the hydroxyl group (-OH) in 8-hydroxyquinoline serves as an anchor, facilitating its adsorption. researchgate.netresearchgate.net The presence of these functional groups, containing lone pairs of electrons on sulfur and oxygen atoms respectively, allows for the formation of coordinate bonds with the vacant d-orbitals of the metal atoms. researchgate.nettandfonline.com

This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules, and chemisorption, which entails the formation of covalent bonds. researchgate.net The resulting protective layer acts as a physical barrier, and can also suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, making them mixed-type inhibitors. tandfonline.commdpi.com

The key difference in their inhibitory action lies in the nature of the anchoring group. The thiol group in this compound is generally considered a more effective anchoring group than the hydroxyl group in 8-hydroxyquinoline. This is attributed to the lower bond dissociation energy of the S-H bond compared to the O-H bond, which allows for stronger and more stable bond formation with the metal surface. researchgate.net This stronger interaction often leads to a more compact and adherent protective film, resulting in higher inhibition efficiency.

Numerous studies have quantified the effectiveness of these compounds as corrosion inhibitors. The following table presents a summary of research findings, highlighting the inhibition efficiencies achieved under various conditions.

The data clearly indicates that both classes of compounds are highly effective corrosion inhibitors. The slight variations in efficiency can be attributed to differences in the specific molecular structures of the derivatives, inhibitor concentrations, and the exact experimental conditions. The consistent high performance of these quinoline-based inhibitors underscores their importance in the ongoing development of advanced materials for corrosion protection.

Analytical Methodologies for 8 Quinolinemethanethiol and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 8-Quinolinemethanethiol, providing the necessary resolution to separate it from complex matrices and quantify its concentration accurately.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

For quinoline (B57606) and its derivatives, GC-MS analysis typically employs a non-polar or medium-polarity capillary column. A common choice is a DB-5MS column, which is a (5%-phenyl)-methylpolysiloxane stationary phase. The mass spectrum of this compound would be expected to show a distinct molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the methanethiol (B179389) group and fragmentation of the quinoline ring. researchgate.net Quantitative analysis can be performed by monitoring specific ions (Selected Ion Monitoring, SIM) for increased sensitivity and selectivity.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 90°C (hold 2 min), ramp at 20°C/min to 260°C (hold 3 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

This table presents hypothetical parameters based on standard methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including thiols and their derivatives. mdpi.com For this compound, a reversed-phase HPLC method would be the most common approach.

In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. diva-portal.org Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the basic nitrogen in the quinoline ring, mixed-mode columns that offer both reversed-phase and cation-exchange interactions can provide enhanced retention and selectivity compared to standard C18 columns. sielc.com

Detection can be accomplished using several types of detectors:

Diode Array Detector (DAD) or UV-Vis Detector: These detectors measure the absorbance of the analyte at specific wavelengths. The quinoline moiety of this compound exhibits strong UV absorbance, making this a suitable detection method. researchgate.net

Fluorescence Detector (FLD): As the quinoline ring is a fluorophore, fluorescence detection can offer higher sensitivity and selectivity compared to UV detection. mdpi.com

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and allows for definitive identification based on molecular weight and fragmentation patterns. nih.gov

To enhance the detection of the thiol group, pre-column derivatization with a fluorogenic reagent, such as 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), can be employed. mdpi.com

Table 2: Representative HPLC Conditions for this compound Analysis

| Parameter | Typical Setting |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD at 240 nm and 310 nm; FLD (Excitation/Emission specific to the compound) |

This table outlines a general-purpose starting method.

Spectrophotometric Methods for Detection and Characterization

Spectrophotometric methods are valuable for the direct detection and characterization of this compound in solution.

UV-Visible spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds containing chromophores. pnrjournal.com The quinoline ring system in this compound is a strong chromophore, exhibiting characteristic absorption bands in the UV region. researchgate.net The absorption spectrum of 8-hydroxyquinoline (B1678124), a related compound, shows distinct peaks that are used for its quantification, and similar properties are expected for this compound. scirp.orgresearchgate.net

Quantitative analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of this compound in a sample can be determined after creating a calibration curve with standards of known concentration.

Fluorescence spectroscopy is a highly sensitive detection method. The parent compound, 8-hydroxyquinoline, and its derivatives are well-known for their fluorescent properties, which are often modulated by their environment and interaction with metal ions. nih.govresearchgate.net While 8-hydroxyquinoline itself may show weak fluorescence, its metal complexes often exhibit intense fluorescence. uci.edu This phenomenon, known as chelation-enhanced fluorescence (CHEF), forms the basis for many fluorescent sensors. nih.govresearchgate.net

Similarly, this compound, containing the same quinoline fluorophore, is expected to be fluorescent. The presence of the thiol group, a known metal-coordinating moiety, suggests that its fluorescence could be highly sensitive to the presence of specific metal ions. semanticscholar.org The interaction with metal ions could lead to either an enhancement or quenching of the fluorescence signal, depending on the nature of the metal ion and the resulting complex. acs.org This property can be exploited to develop selective and sensitive methods for detecting either the compound itself or target metal ions. The fluorescence properties of 8-hydroxyquinoline-metal complexes have been extensively studied, providing a strong foundation for predicting and developing similar applications for this compound. nih.govuci.edu

Table 3: Comparison of Spectroscopic Properties: 8-Hydroxyquinoline and Expected Properties of this compound

| Property | 8-Hydroxyquinoline (8-HQ) | This compound (8-QMT) (Predicted) |

| Chromophore/Fluorophore | Quinoline Ring scirp.org | Quinoline Ring |

| UV-Vis λmax | ~240 nm, ~310 nm scirp.org | Similar absorption bands expected |

| Fluorescence | Weakly fluorescent, significantly enhanced upon metal chelation nih.govuci.edu | Expected to be fluorescent, with fluorescence intensity likely modulated by metal ion chelation via the thiol group |

| Sensing Application | Widely used as a fluorescent chemosensor for various metal ions (e.g., Zn²⁺, Al³⁺) nih.govresearchgate.net | Potential for development as a selective fluorescent sensor for heavy metal ions that have a high affinity for sulfur (e.g., Hg²⁺, Pb²⁺, Cd²⁺) |

Electrochemical Analysis of this compound (Potential Research Direction)

Electrochemical methods offer a promising avenue for the analysis of this compound, providing high sensitivity, rapid analysis, and potential for miniaturization. The thiol (-SH) group is electrochemically active and can be oxidized at an electrode surface. This property is the basis for the electrochemical detection of many thiol-containing compounds. nih.gov

Furthermore, the quinoline ring itself can be electrochemically active. Studies on related compounds like 8-aminoquinoline (B160924) have shown that they undergo redox reactions that can be investigated using techniques such as cyclic voltammetry. chemrxiv.org The combination of the electroactive thiol group and the quinoline moiety in this compound suggests that it would exhibit a unique electrochemical signature.

Potential research could focus on developing voltammetric sensors for the direct quantification of this compound. This could involve using modified electrodes, such as those incorporating gold nanoparticles or conductive polymers, to enhance the electrochemical signal and improve selectivity. nih.gov The development of such sensors could lead to simple and portable devices for the rapid in-situ detection of this compound.

Future Research Directions and Emerging Opportunities

Exploration of New Synthetic Pathways for Enhanced Yield and Sustainability

While classical methods for the synthesis of quinoline (B57606) derivatives are well-established, future research will increasingly focus on developing greener, more sustainable, and efficient pathways to 8-Quinolinemethanethiol. nih.govmdpi.com Traditional approaches often involve harsh reaction conditions, hazardous solvents, and generate significant waste. nih.gov The paradigm is shifting towards advanced green methodologies that minimize waste, solvent consumption, and energy input. bohrium.comresearchgate.net

Key areas for exploration include:

Catalytic C-H Functionalization: Direct C-H activation and functionalization represent a highly atom-economical approach to introduce the methanethiol (B179389) group onto the quinoline scaffold. rsc.orgnih.govrsc.org Research into transition-metal catalyzed C-H activation of the 8-methylquinoline (B175542) precursor could provide a more direct and efficient route, bypassing multiple steps required in traditional syntheses. nih.govresearchgate.net

Green Catalysis: The use of nanocatalysts, such as those based on iron, copper, or zinc, offers advantages like high surface area, enhanced reactivity, and reusability. nih.govresearchgate.netnih.gov Investigating magnetic nanoparticle-catalyzed reactions could simplify catalyst recovery and product purification, aligning with the principles of green chemistry. researchgate.netnih.gov

Sustainable Conditions: Future synthetic protocols will likely leverage environmentally benign solvents like water or ethanol, or even solvent-free conditions. bohrium.comresearchgate.net Techniques such as microwave-assisted or ultrasound-assisted synthesis can accelerate reaction rates and improve yields, further contributing to the sustainability of the process. nih.govijpsjournal.com One-pot, multi-component reactions are also attractive for streamlining the synthesis and reducing intermediate isolation steps. researchgate.netnih.gov

| Synthetic Strategy | Potential Advantages | Relevant Catalyst Types |

| C-H Functionalization | High atom economy, reduced steps, regioselectivity | Palladium, Rhodium, Iridium |

| Nanocatalysis | High efficiency, reusability, mild conditions | Fe₃O₄, Cu, ZnFe₂O₄ |

| Microwave/Ultrasound | Accelerated reaction times, improved yields | Acid/base catalysts, metal nanoparticles |

| One-Pot Reactions | Procedural simplicity, reduced waste | Various, including Lewis acids and ionic liquids |

Design of Advanced Coordination Complexes with Tailored Reactivity and Selectivity

The ability of this compound to act as a bidentate ligand, coordinating to metal ions through both the quinoline nitrogen and the thiol sulfur, opens vast opportunities in coordination chemistry. researchgate.net Future work will focus on designing novel metal complexes with precisely controlled structures and functions for applications in catalysis, materials science, and medicine. colab.ws

Promising research avenues include:

Heterobimetallic and Polymetallic Complexes: Moving beyond simple mononuclear complexes, the design of systems containing multiple, different metal centers could lead to cooperative effects in catalysis.

Ligand Modification: Systematic modification of the quinoline backbone with various electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the metal center. bohrium.com This allows for the rational design of catalysts with tailored reactivity and selectivity for specific organic transformations.

Transient Cooperative Ligands: The thiol group can act as a "transient cooperative ligand," reversibly binding to a metal center to influence its catalytic activity. nih.govacs.org Exploring this concept with this compound could lead to switchable catalytic systems where reactivity can be modulated by external stimuli. nih.gov This approach offers a high degree of tunability by simply varying the ligand. acs.org

Biomedical Applications: Quinoline-based metal complexes are gaining attention for their diverse biological profiles. researchgate.net Future designs could target specific biological pathways, leading to new therapeutic or diagnostic agents.

Integration into Advanced Functional Materials beyond Current Applications

The distinct properties of this compound make it an excellent building block for the creation of advanced functional materials. The thiol group provides a strong anchoring point for grafting the molecule onto surfaces or integrating it into larger polymeric structures, while the quinoline moiety offers desirable electronic, optical, and metal-binding properties.

Future opportunities in materials science include:

Metal-Organic Frameworks (MOFs): Incorporating this compound as a linker in MOFs could create materials with tailored porosity and active sites for applications in gas storage, separation, and heterogeneous catalysis.

Conductive Polymers and Nanocomposites: The thiol group can be used to functionalize conductive materials like graphene or gold nanoparticles. researchgate.net The resulting nanocomposites could be developed into electrochemical sensors or components for electronic devices.

Luminescent Materials and Chemosensors: Quinoline derivatives are known to exhibit fluorescence. nih.gov By coordinating with specific metal ions, materials based on this compound could be designed as "turn-on" or "turn-off" fluorescent sensors for the detection of environmental pollutants or biologically important species. nih.govresearchgate.net

Deeper Theoretical Understanding of Reactivity and Structure-Property Relationships

Computational chemistry provides powerful tools for elucidating the fundamental principles governing the behavior of this compound and its derivatives. scirp.org Density Functional Theory (DFT) and other computational methods can offer insights that are difficult to obtain through experiments alone, guiding the rational design of new molecules and materials. umaine.edunih.govrsc.org

Key areas for theoretical investigation include:

Reactivity Descriptors: DFT calculations can determine quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govscirp.org

Modeling Metal-Ligand Interactions: Computational studies can model the coordination of this compound with various metal ions, predicting bond energies, geometries, and electronic structures of the resulting complexes. umaine.edumdpi.com This can help in understanding the mechanism of metal-catalyzed reactions and the factors controlling selectivity. umaine.edu

Structure-Property Relationships: By systematically modeling derivatives of this compound with different substituents, it is possible to establish clear relationships between molecular structure and properties like absorption spectra, fluorescence, and redox potential. rsc.org This theoretical screening can accelerate the discovery of compounds with desired functionalities.

Reaction Mechanisms: Computer simulations can map out the entire reaction pathways for synthetic transformations or catalytic cycles, identifying transition states and intermediates to provide a detailed mechanistic understanding. nih.gov

| Computational Method | Application Area for this compound | Key Insights |

| Density Functional Theory (DFT) | Reactivity, Spectroscopy, Metal-Ligand Bonding | HOMO/LUMO energies, vibrational frequencies, optimized geometries, bond strengths rsc.orgresearchgate.netmdpi.com |

| Time-Dependent DFT (TD-DFT) | Electronic Absorption and Emission | Prediction of UV-Vis and fluorescence spectra nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme Interactions, Complex Systems | Modeling reactions in a biological environment umaine.edu |

| Molecular Docking | Biological Activity | Predicting binding modes and affinities with protein targets nih.govnih.gov |

Development of Highly Sensitive and Selective Analytical Tools

As the applications of this compound and its derivatives expand, there will be a corresponding need for robust analytical methods to detect and quantify these compounds in various matrices. Future research will focus on developing tools with high sensitivity, selectivity, and ease of use.

Emerging opportunities in analytical chemistry include:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence or mass spectrometry (MS) detection, is a powerful technique for separating and quantifying thiols. unipd.itdiva-portal.orgnih.gov Future method development could focus on new stationary phases or derivatization strategies to enhance the separation and detection of this compound and its metabolites. nih.govsielc.com

Electrochemical Sensors: The thiol group is electrochemically active, making it a target for sensor development. nih.gov Designing electrodes modified with nanomaterials or specific recognition elements could lead to highly sensitive and selective amperometric or voltammetric sensors for real-time monitoring. researchgate.netnih.govdtic.mil

Chemosensors: Building on the fluorescent properties of the quinoline ring, optical chemosensors could be developed. mdpi.com These sensors could be based on the specific interaction between this compound and a target analyte (e.g., a metal ion) that induces a measurable change in color or fluorescence intensity. mdpi.com

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing 8-Quinolinemethanethiol to ensure reproducibility?

- Methodological Answer : Synthesis should follow validated protocols (e.g., thiolation of 8-quinolinol derivatives using Lawesson’s reagent or Mitsunobu conditions). Characterization requires NMR (¹H/¹³C), FT-IR (to confirm -SH stretch at ~2500 cm⁻¹), and HPLC-MS for purity assessment. For reproducibility, document reaction parameters (temperature, solvent, stoichiometry) and provide raw spectral data in supplementary materials .

Q. How can researchers design controlled experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design with pH (2–12) and temperature (4°C–60°C) as independent variables. Measure degradation via UV-Vis spectroscopy (absorbance at λmax for thiol groups) and LC-MS for byproduct identification. Include triplicate trials and statistical analysis (ANOVA) to validate results .

Q. What are the best practices for validating analytical methods (e.g., HPLC, GC) to quantify this compound in complex matrices?

- Methodological Answer : Follow ICH M10 guidelines: assess linearity (R² ≥ 0.99), precision (%RSD < 5%), recovery (80–120%), and limit of detection/quantification (LOD/LOQ). Use spiked samples to test matrix effects and include internal standards (e.g., deuterated analogs) to improve accuracy .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line specificity, assay conditions). Replicate conflicting studies under standardized protocols, and use orthogonal assays (e.g., fluorescence quenching vs. enzyme inhibition) to cross-validate results. Address confounding factors like thiol oxidation artifacts via controlled anaerobic experiments .

Q. What strategies are effective for elucidating the mechanism of action of this compound in metal chelation or enzyme inhibition?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding constants with metal ions (e.g., Cu²⁺, Zn²⁺). For enzyme studies, use kinetic assays (Michaelis-Menten plots) and molecular docking simulations. Validate findings with site-directed mutagenesis of putative binding residues in target enzymes .

Q. How can mixed-methods approaches enhance the interpretation of this compound’s pharmacokinetic and toxicological profiles?

- Methodological Answer : Combine quantitative data (e.g., plasma concentration-time curves from LC-MS/MS) with qualitative insights (e.g., histopathology or transcriptomic analysis). Use triangulation to reconcile in vitro-in vivo correlations (IVIVC) and identify metabolite pathways via high-resolution mass spectrometry (HRMS) .

Data Management and Reporting

Q. What criteria should guide the inclusion of raw and processed data in publications on this compound?

- Methodological Answer : Raw spectral data (NMR, MS) and kinetic datasets must be archived in public repositories (e.g., Zenodo) with persistent identifiers. Processed data (e.g., IC50 values) should be tabulated in the main text, while large datasets (e.g., molecular dynamics trajectories) belong in supplementary files. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers ensure ethical reporting of negative or inconclusive results in studies involving this compound?

- Methodological Answer : Publish negative results in dedicated journals (e.g., Journal of Negative Results) or as supplementary notes. Disclose methodological limitations (e.g., low sample size, instrument sensitivity) and avoid selective data omission. Use platforms like Figshare to share full datasets .

Tables for Key Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。